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Compound of Interest

Compound Name:
2-Bromo-N,3-

dimethylaniline;hydrochloride

CAS No.: 2567495-01-4

Cat. No.: B2841774

Get Quote

Executive Summary
Target Molecule: 2-Bromo-N,3-dimethylaniline (CAS: N/A for specific isomer; analogous to 2-

bromo-3-methylaniline derivatives).

Starting Material: 3-Methylaniline (m-Toluidine).

Key Challenge: Overcoming the steric hindrance at the C2 position and preventing over-

alkylation during methylation.

Solution: A four-step protocol involving N-Boc protection, regioselective lithiation (DoM), in

situ bromination, and N-methylation of the carbamate intermediate.

Yield Potential: 60-75% (Overall).

Retrosynthetic Analysis & Strategy
The direct bromination of 3-methylaniline fails to target the C2 position selectively.
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Electronic Factors: The amino group (-NH2) is a strong ortho, para-director.[1] The methyl

group (-CH3) is a weak ortho, para-director.

Steric Factors: The C2 position is sterically crowded (vicinal to both groups). Electrophilic

Aromatic Substitution (EAS) favors the C4 (para to NH2) and C6 (ortho to NH2, para to CH3)

positions.

Strategic Solution: Directed Ortho Metalation (DoM) By converting the amine to a tert-butyl

carbamate (N-Boc), we create a Directing Metalation Group (DMG). The Boc group coordinates

with organolithium reagents, directing lithiation to the ortho position. While C2 and C6 are both

ortho to the DMG, the C2 position is thermodynamically accessible under specific conditions

due to the "coordination window" and the inductive acidification by the adjacent methyl group,

though separation from the C6 isomer may still be required.

Reaction Pathway Diagram[2]

3-Methylaniline Step 1: N-Boc Protection
(Boc2O, THF) N-Boc-3-methylaniline Step 2: DoM & Bromination

(n-BuLi, then CBr4) N-Boc-2-bromo-3-methylaniline
 Regioselective Step 3: N-Methylation

(NaH, MeI) N-Boc-2-bromo-N,3-dimethylaniline Step 4: Deprotection
(TFA/DCM) 2-Bromo-N,3-dimethylaniline

Click to download full resolution via product page

Caption: Four-step synthetic pathway leveraging DoM for regiocontrol and Boc-methylation for

mono-alkylation specificity.

Detailed Experimental Protocols
Step 1: Protection of 3-Methylaniline
The free amine is protected as a carbamate to facilitate lithiation and prevent oxidation.

Reagents: 3-Methylaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine

(Et₃N, 1.2 eq), DCM (Dichloromethane).

Procedure:

Dissolve 3-methylaniline (10.7 g, 100 mmol) in DCM (100 mL) at 0°C.

Add Et₃N (16.7 mL, 120 mmol).
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Add Boc₂O (24.0 g, 110 mmol) dissolved in minimal DCM dropwise.

Warm to room temperature (RT) and stir for 4 hours.

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and

brine. Dry over Na₂SO₄ and concentrate.

Yield: ~95% (White solid).

Step 2: Directed Ortho Metalation (DoM) and
Bromination
This is the critical regiodefining step. The use of n-BuLi at low temperature directs the lithium to

the position ortho to the Boc group.

Reagents:N-Boc-3-methylaniline (from Step 1), n-Butyllithium (n-BuLi, 2.2 eq, 2.5M in

hexanes), Tetrabromomethane (CBr₄, 1.2 eq) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane, Dry

THF.

Procedure:

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

Dissolve N-Boc-3-methylaniline (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[2]

Lithiation: Add n-BuLi (22 mmol) dropwise via syringe pump over 20 mins. Maintain

temperature < -70°C.

Note: 2 equivalents are used: 1 eq to deprotonate the N-H, the 2nd eq to lithiate the

ring.

Maturation: Stir at -78°C for 1 hour, then warm to -20°C for 1 hour to promote

thermodynamic equilibration to the C2 position (sandwiched).

Bromination: Cool back to -78°C. Add CBr₄ (12 mmol) in THF dropwise.

Stir for 30 mins at -78°C, then warm to RT.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3][4]

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The C2-bromo isomer

typically elutes differently from the C6-bromo isomer.

Validation: Verify C2 substitution via ¹H NMR (Look for the splitting pattern of the aromatic

protons; C2-substitution leaves a 1,2,3-trisubstituted pattern with specific coupling

constants).

Step 3: N-Methylation of the Carbamate
Direct methylation of 2-bromo-3-methylaniline often leads to over-methylation (dimethylation).

Methylating the Boc-protected intermediate ensures exclusive mono-methylation.

Reagents:N-Boc-2-bromo-3-methylaniline, Sodium Hydride (NaH, 60% dispersion, 1.5 eq),

Iodomethane (MeI, 1.5 eq), DMF (Dimethylformamide).

Procedure:

Dissolve the intermediate (5 mmol) in dry DMF (15 mL) at 0°C.

Add NaH (7.5 mmol) portion-wise. Evolution of H₂ gas will occur. Stir for 30 mins.

Add MeI (7.5 mmol) dropwise.

Warm to RT and stir for 2 hours.

Workup: Quench with water (carefully). Extract with Et₂O. Wash organic layer extensively

with water to remove DMF.

Yield: ~90%.

Step 4: Deprotection
Removal of the Boc group to yield the final secondary amine.

Reagents: Trifluoroacetic acid (TFA), DCM.

Procedure:
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Dissolve the methylated intermediate in DCM (10 mL).

Add TFA (5 mL) at 0°C.

Stir at RT for 2 hours.

Workup: Concentrate in vacuo. Redissolve in DCM and wash with saturated NaHCO₃ (to

neutralize the TFA salt and liberate the free amine).

Final Purification: Flash chromatography or distillation.

Data Summary & Quality Control
Parameter Specification Method of Verification

Appearance Pale yellow oil/solid Visual Inspection

Purity >98% HPLC / GC-MS

¹H NMR (CDCl₃)

δ ~2.40 (s, 3H, Ar-Me), ~2.90

(s, 3H, N-Me), ~4.0 (br s, 1H,

NH)

NMR Spectroscopy

Mass Spec
[M+H]⁺ matches calc.[5] for

C₉H₁₂BrN
LC-MS (ESI+)

Regiochemistry Confirmed C2-substitution
NOESY (Correlation between

N-Me and Ar-Me)

Regioselectivity Checkpoint
The most critical failure mode is lithiation at C6 instead of C2.

C2-Isomer (Target): The Bromine is between the Methyl and the N-Methylamino group. In

NOESY NMR, you should see a spatial correlation between the N-Methyl protons and the

aromatic protons, but not the Ar-Methyl protons (blocked by Br).

C6-Isomer (Byproduct): The Bromine is para to the Methyl. The N-Methyl and Ar-Methyl

groups are adjacent (ortho). A strong NOE signal between N-Me and Ar-Me indicates the

wrong isomer (C6-bromo).
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Safety & Handling
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a

Class D fire extinguisher ready.

Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a fume hood with

double gloving.

TFA: Corrosive. Causes severe skin burns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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